molecular formula C15H15F3N2O4S2 B2365829 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795088-21-9

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2365829
CAS No.: 1795088-21-9
M. Wt: 408.41
InChI Key: LZOYNSQTGLPUQD-UHFFFAOYSA-N
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Description

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, a piperidine ring, and a thiazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Sulfonylation: The sulfonyl group is introduced through a reaction with sulfonyl chloride derivatives.

    Formation of the Thiazolidine-2,4-dione Moiety: This step involves the cyclization of appropriate precursors to form the thiazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers investigate the compound’s interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonyl group are known to influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The piperidine ring and thiazolidine-2,4-dione moiety may also play crucial roles in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione: This compound is unique due to the presence of both the trifluoromethyl group and the thiazolidine-2,4-dione moiety.

    Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents may exhibit different biological activities and properties.

    Thiazolidine-2,4-dione Derivatives: Compounds with the thiazolidine-2,4-dione moiety but different substituents may have different applications and mechanisms of action.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O4S2/c16-15(17,18)11-3-1-2-4-12(11)26(23,24)19-7-5-10(6-8-19)20-13(21)9-25-14(20)22/h1-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOYNSQTGLPUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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